![molecular formula C28H42N4O5 B11111628 2-{[2-(Bis{[(2-adamantylcarbonyl)amino]methyl}amino)acetyl]amino}acetic acid](/img/structure/B11111628.png)
2-{[2-(Bis{[(2-adamantylcarbonyl)amino]methyl}amino)acetyl]amino}acetic acid
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Overview
Description
2-{[2-(Bis{[(2-adamantylcarbonyl)amino]methyl}amino)acetyl]amino}acetic acid is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features multiple functional groups, including adamantylcarbonyl and amino groups, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Bis{[(2-adamantylcarbonyl)amino]methyl}amino)acetyl]amino}acetic acid typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Amidation Reactions: Involving the reaction of adamantylcarbonyl chloride with amino acids.
Protection and Deprotection Steps: To ensure the selective reaction of functional groups.
Purification: Using techniques such as recrystallization and chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(Bis{[(2-adamantylcarbonyl)amino]methyl}amino)acetyl]amino}acetic acid undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride.
Substitution: Involving nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated compounds in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{[2-(Bis{[(2-adamantylcarbonyl)amino]methyl}amino)acetyl]amino}acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2-{[2-(Bis{[(2-adamantylcarbonyl)amino]methyl}amino)acetyl]amino}acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[bis(pyridin-2-ylmethyl)amino]acetic acid
- N,N’-bis(2-pyridylmethyl)-3-aminoacetic acid
Uniqueness
2-{[2-(Bis{[(2-adamantylcarbonyl)amino]methyl}amino)acetyl]amino}acetic acid stands out due to its adamantylcarbonyl groups, which impart unique steric and electronic properties. These features enhance its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C28H42N4O5 |
---|---|
Molecular Weight |
514.7 g/mol |
IUPAC Name |
2-[[2-[bis[(adamantane-2-carbonylamino)methyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C28H42N4O5/c33-23(29-11-24(34)35)12-32(13-30-27(36)25-19-3-15-1-16(5-19)6-20(25)4-15)14-31-28(37)26-21-7-17-2-18(9-21)10-22(26)8-17/h15-22,25-26H,1-14H2,(H,29,33)(H,30,36)(H,31,37)(H,34,35) |
InChI Key |
RHQQYKGDOAALHA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3C(=O)NCN(CC(=O)NCC(=O)O)CNC(=O)C4C5CC6CC(C5)CC4C6 |
Origin of Product |
United States |
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